Glycine-2,2-d2
Overview
Description
Glycine, known for its simple structure and being a precursor in protein synthesis, plays a crucial role in numerous biological and chemical processes. Research has extended into its deuterated isotopologues, like Glycine-2,2-d2, to explore their properties and potential applications in scientific studies, including those related to understanding its crystallization and polymorphism in aqueous solutions (Huang, Stringfellow, & Yu, 2008).
Synthesis Analysis
The synthesis of Glycine-2,2-d2 involves isotopic labeling, where the hydrogen atoms are replaced with deuterium. This process can provide insights into the mechanisms of glycine's formation in extraterrestrial ices, as demonstrated by cosmic-ray particles interactions in laboratory experiments, revealing pathways for Glycine-2,2-d2 synthesis (Holtom et al., 2005).
Molecular Structure Analysis
Investigations into the molecular structure of glycine and its derivatives, including deuterated forms, have been conducted using X-ray diffraction, FTIR, and NMR spectroscopy. These studies help understand the hydrogen bonding and interactions with other molecules, offering insights into the structural aspects of Glycine-2,2-d2 (Anioła et al., 2014).
Chemical Reactions and Properties
Glycine-2,2-d2's reactivity and involvement in chemical reactions, such as its role in double-oxidative dehydrogenative cyclization, highlight its utility in synthesizing complex organic structures. Such reactions underscore the chemical versatility and potential applications of Glycine-2,2-d2 in organic synthesis (Jiang et al., 2018).
Physical Properties Analysis
The physical properties of Glycine-2,2-d2, such as solvation and hydration structures, have been thoroughly investigated to understand its behavior in aqueous solutions. Neutron diffraction measurements in alkaline aqueous solutions of glycine provide critical data on the hydration structure around glycine molecules, which is essential for comprehending the physical properties of its deuterated forms (Sugawara et al., 2000).
Chemical Properties Analysis
The chemical properties of Glycine-2,2-d2, including its behavior in various chemical environments and interactions with other substances, have been a focus of several studies. Research on the interaction between glycine and water through hydrogen bonding and the resulting complex formations offers valuable insights into the chemical properties of Glycine-2,2-d2 and its potential applications in biochemistry and materials science (Balabin, 2010).
Scientific Research Applications
Structural Biology and Drug Discovery : Glycine-2,2-d2 is used in studying mirror image proteins, which has implications for structural biology and drug discovery (Le Zhao & Wuyuan Lu, 2014).
Neuroprotection : Research suggests that glycine can confer neuroprotection against certain types of neurodegeneration and memory impairment (R. Ullah et al., 2020).
Metabolic Regulation : Glycine plays a significant role in metabolic regulation, anti-oxidative reactions, and neurological function. It has been used to enhance anti-oxidative capacity, promote protein synthesis, and improve immunity (Weiwei Wang et al., 2013).
Treatment of Endotoxemia : Glycine has shown effectiveness in modulating pro- and anti-inflammatory cytokine levels, inhibiting hepatic damage, and improving survival in endotoxemia models (R. Bruck et al., 2003).
Metabolic Disorders : It has beneficial effects in metabolic disorders associated with obesity, type 2 diabetes, and non-alcoholic fatty liver disease (A. Alves et al., 2019).
NMDA Receptor Activation : Glycine is essential for activating NMDA receptors, which is important for developing drugs targeted at the glycine site (N. W. Kleckner & R. Dingledine, 1988).
Corrosion Inhibition : In the field of materials science, glycine and its derivatives are effective inhibitors of acid corrosion in metals like cold rolled steel (M. Amin et al., 2010).
Plant Stress Tolerance : Glycine betaine and proline, derived from glycine, can improve plant stress tolerance, affecting enzyme and membrane integrity in stressed plants (M. Ashraf & M. Foolad, 2007).
Schizophrenia Treatment : Research indicates that blocking the GlyT1 transporter, which regulates glycine concentration in the central nervous system, could be a potential treatment for schizophrenia and cognitive disorders (S. Wolkenberg & C. Sur, 2010).
Learning and Memory : Glycine modulators like D-cycloserine have been shown to enhance learning and memory performance in animal models (J. Flood et al., 1992).
Safety And Hazards
Future Directions
Glycine supplementation has been suggested to improve various components of metabolic syndrome including diabetes, obesity, hyperlipidemia, and hypertension . Future research may focus on the potential benefits of increasing glycine availability to curb the progression of obesity and obesity-related metabolic disturbances .
properties
IUPAC Name |
2-amino-2,2-dideuterioacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-DICFDUPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514665 | |
Record name | (2,2-~2~H_2_)Glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine-2,2-d2 | |
CAS RN |
4896-75-7 | |
Record name | (2,2-~2~H_2_)Glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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